molecular formula C17H30N2O3 B13467623 Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

Cat. No.: B13467623
M. Wt: 310.4 g/mol
InChI Key: WSNHQHHFNXIXCL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate (CAS: 383128-74-3) is a nitrogen-containing bicyclic compound with a molecular formula of C₁₆H₂₇NO₃ and a molecular weight of 281.39 g/mol . The structure features a piperidine ring substituted with a tert-butyl carbamate group at the 1-position and a 3-azabicyclo[3.1.1]heptane moiety at the 4-position, which is further functionalized with a hydroxymethyl group at the 5-position of the bicyclic system. This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-6-4-13(5-7-19)17-8-16(9-17,12-20)10-18-11-17/h13,18,20H,4-12H2,1-3H3

InChI Key

WSNHQHHFNXIXCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(CNC3)CO

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclo[3.1.1]heptane Core

The azabicyclo[3.1.1]heptane scaffold is commonly prepared by intramolecular cyclization reactions starting from suitably functionalized piperidine derivatives. One approach involves:

  • Starting from a 3-azabicycloheptane precursor or a piperidine derivative bearing a leaving group.
  • Using nucleophilic substitution or cycloaddition reactions to form the bicyclic framework.

Functionalization of the Piperidine Ring and Introduction of Boc Group

The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate moiety. The 4-position of the piperidine ring is functionalized through substitution reactions, often involving cyanide or hydroxymethyl groups.

For example, tert-butyl 4-cyanopiperidine-1-carboxylate can be synthesized from tert-butyl 3-carbamoylpiperidine-1-carboxylate by treatment with phosphorus oxychloride in pyridine at low temperature (0–20 °C), followed by purification steps. This intermediate can be further reduced to the corresponding hydroxymethyl derivative using lithium aluminum hydride (LAH) in tetrahydrofuran/diethyl ether at temperatures ranging from -78 °C to room temperature.

Representative Synthetic Route Summary

Step Reagents/Conditions Description Yield (%) Notes
1 Phosphorus oxychloride, pyridine, 0–20 °C Conversion of tert-butyl 3-carbamoylpiperidine-1-carboxylate to tert-butyl 3-cyanopiperidine-1-carboxylate 53–100 Reaction monitored by TLC, workup includes extraction and drying
2 Lithium aluminum hydride, THF/ether, -78 to 27 °C Reduction of nitrile to hydroxymethyl derivative Quantitative Quenching with NaOH, extraction, drying, and concentration
3 Di-tert-butyl dicarbonate (Boc2O), base Protection of piperidine nitrogen High Standard Boc protection procedure
4 Intramolecular cyclization or substitution Formation of azabicyclo[3.1.1]heptane core Variable Dependent on substrate and conditions

Research Results and Analysis

  • The synthetic methods involving phosphorus oxychloride and pyridine for cyanide introduction are well-established and yield high purity intermediates suitable for further transformations.
  • Reduction steps with lithium aluminum hydride are efficient and provide good yields of hydroxymethyl derivatives, critical for the final compound structure.
  • The bicyclic azabicyclo[3.1.1]heptane framework formation is often achieved via intramolecular nucleophilic substitution, providing stereochemically defined products important for biological activity.
  • The overall synthetic route is modular, allowing for variations in substituents and protecting groups, facilitating structure-activity relationship studies in medicinal chemistry.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents Temperature Yield (%) Comments
Cyanide substitution on piperidine Phosphorus oxychloride, pyridine 0–20 °C 53–100 Requires inert atmosphere, monitored by TLC
Reduction of nitrile to hydroxymethyl Lithium aluminum hydride, THF/ether -78 to 27 °C Quantitative Quenching carefully controlled
Boc protection of piperidine nitrogen Di-tert-butyl dicarbonate, base Room temperature High Standard protecting group installation
Bicyclic ring closure Intramolecular nucleophilic substitution Variable Moderate to high Stereoselective, critical for activity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate is a complex organic compound featuring a unique bicyclic structure that combines elements of piperidine and azabicyclo frameworks. It has a molecular formula of C17H30N2O3 and a molecular weight of 310.4 g/mol. The compound includes a tert-butyl group, a piperidine moiety, and a hydroxymethyl substituent, which contribute to its diverse chemical properties.

Reactions
Reactions involving this compound typically involve reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. These reactions are performed under controlled temperatures and pressures to optimize yields. Oxidation may yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives.

Biological Activity
Research indicates that this compound exhibits biological activity, particularly in enzyme inhibition and receptor binding. It has been studied for potential therapeutic applications against various diseases because of its ability to interact with specific molecular targets, altering their activity and leading to biological effects. The mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to biological effects that vary based on the target involved. Ongoing studies aim to elucidate these interactions further to understand their implications in drug development and therapeutic applications.

Synthesis and Production
The synthesis of this compound typically involves multiple synthetic steps. Industrial production may utilize similar synthetic routes but on a larger scale, employing automated reactors and continuous flow systems to enhance efficiency and yield while maintaining stringent quality control measures.

Applications
this compound has several notable applications:

  • Medicinal chemistry
  • Materials science
  • Drug development
  • Therapeutic applications against various diseases

Its specific bicyclic structure combined with a hydroxymethyl group makes it interesting for research in medicinal chemistry and organic synthesis applications.

Similar Compounds
Several compounds share structural similarities with this compound. Examples of similar compounds include:

  • Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • 1,3-Di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three analogous derivatives: tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A, C₁₆H₂₉NO₂) , tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1, C₁₂H₂₂FNO₃) , and tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2770494-03-4, C₁₆H₂₇NO₃) .

Structural and Functional Differences

Property Target Compound tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Core Structure Piperidine + 3-azabicyclo[3.1.1]heptane Piperidine Piperidine 3-azabicyclo[3.1.1]heptane
Key Substituents 5-(hydroxymethyl) on bicyclo system 4-(4-methylpentyl) cis-3-fluoro, 4-(hydroxymethyl) 1-cyclobutyl, 5-(hydroxymethyl)
Functional Groups Hydroxymethyl, tert-butyl carbamate Alkyl chain, tert-butyl carbamate Fluorine, hydroxymethyl, tert-butyl carbamate Cyclobutyl, hydroxymethyl, tert-butyl carbamate
Molecular Formula C₁₆H₂₇NO₃ C₁₆H₂₉NO₂ C₁₂H₂₂FNO₃ C₁₆H₂₇NO₃
Molecular Weight (g/mol) 281.39 ~269.4 (estimated) 259.31 281.39

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound and its analogs increases hydrophilicity compared to purely alkyl-substituted derivatives (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) .
  • Stability : The tert-butyl carbamate group provides hydrolytic stability under basic conditions, critical for storage and handling .

Biological Activity

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate (CAS Number: 2742656-94-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • Molecular Formula : C17H30N2O3
  • Molecular Weight : 310.4317 g/mol
  • IUPAC Name : this compound
  • SMILES : OCC12CNCC(C1)(C2)C1CCN(CC1)C(=O)OC(C)(C)C

The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) , which are crucial in mediating numerous physiological processes. Research indicates that derivatives of azabicyclo compounds can act as selective agonists or antagonists at specific receptor sites, influencing neurotransmitter release and neuronal excitability .

Key Activities:

  • Receptor Modulation : The compound may exhibit activity as an orexin receptor antagonist, which is significant for sleep regulation and appetite control .
  • Calcium Ion Regulation : Similar compounds have been shown to elevate intracellular calcium ions through inositol trisphosphate pathways, affecting synaptic transmission and plasticity .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, it has been reported to enhance serotonin release in neuronal cultures, suggesting potential applications in mood disorders .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

  • Behavioral Assessments : Studies involving rodent models have shown that administration of the compound can lead to alterations in anxiety-like behaviors and locomotion, indicating its influence on the central nervous system .

Case Study 1: Orexin Receptor Antagonism

A study focusing on orexin receptor antagonists found that similar compounds reduced food intake and increased sleep duration in mice, suggesting a potential therapeutic role for obesity and insomnia treatment .

Case Study 2: Neurotransmitter Release

Another study indicated that derivatives of azabicyclo compounds could enhance the release of dopamine in the striatum, which is critical for motor control and reward pathways. This suggests a possible application for treating neurological disorders such as Parkinson's disease .

Data Table

PropertyValue
Molecular FormulaC17H30N2O3
Molecular Weight310.4317 g/mol
CAS Number2742656-94-4
Potential ApplicationsNeuropharmacology, Appetite Control
Mechanism of ActionGPCR Modulation

Q & A

Q. Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., cyclization) require cooling (0–5°C) to prevent side products.
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) for hydrogenation steps impact yield and purity.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to confirm bicyclic ring protons (δ 3.1–4.2 ppm) and tert-butyl groups (δ 1.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic core.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+ at m/z 240.14) and fragmentation patterns .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, 0.1% TFA) with UV detection at 210–254 nm .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the bicyclic system?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Software Tools :
    • SHELX : Refine structures using SHELXL (rigid-body refinement for the tert-butyl group) .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the bicyclic ring .
  • Validation : Check CIF files against PLATON/ADDSYM to confirm absence of twinning or disorder .

Advanced: What strategies mitigate low yields in multi-step synthesis?

Methodological Answer:

  • Reaction Optimization :
    • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF for 12 hours improves cyclization yield by 20%) .
    • Microwave-Assisted Synthesis : Reduces reaction time for amide coupling (30 minutes vs. 12 hours conventional).
  • Purification :
    • Flash Chromatography : Use gradient elution (hexane:EtOAc 8:1 → 4:1) to isolate polar intermediates.
    • Recrystallization : Tert-butyl esters often crystallize well from tert-butyl methyl ether (TBME).

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